molecular formula C12H16O7 B029168 Tri-O-acetyl-D-glucal CAS No. 2873-29-2

Tri-O-acetyl-D-glucal

Cat. No. B029168
CAS RN: 2873-29-2
M. Wt: 272.25 g/mol
InChI Key: LLPWGHLVUPBSLP-UTUOFQBUSA-N
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Description

Tri-O-acetyl-D-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates with the glucal double bond allowing other functional groups to be introduced .


Synthesis Analysis

Tri-O-acetyl-D-glucal has been used in various synthesis processes. For instance, it has been utilized in the total synthesis of a 16-membered macrolactone natural product (−)-A26771B . It has also been employed in the synthesis of poly(lactic acid) materials through copolymerisation . Moreover, it has been used in the synthesis of ω-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides .


Molecular Structure Analysis

The molecular formula of Tri-O-acetyl-D-glucal is C12H16O7 . It has a molecular weight of 272.25 g/mol . The InChI of Tri-O-acetyl-D-glucal is InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 .


Chemical Reactions Analysis

As an alkene, a glycal like Tri-O-acetyl-D-glucal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . It can also undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .


Physical And Chemical Properties Analysis

Tri-O-acetyl-D-glucal is a white to off-white crystalline powder . It is soluble in chloroform and ethanol .

Scientific Research Applications

Addition of Heteroatom Radicals to endo-Glycals

Tri-O-acetyl-D-glucal is used as a radical acceptor in the addition of heteroatom radicals to unsaturated carbohydrates like endo-glycals . This process is significant in carbohydrate chemistry, especially in the construction of carbon–carbon bonds .

Synthesis of Oligosaccharides

Tri-O-acetyl-D-glucal acts as a building block for the synthesis of oligosaccharides in both solution and solid-phase . This is crucial in the study of carbohydrates and their biological functions.

Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol

Tri-O-acetyl-D-glucal is used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This compound has potential applications in the development of new pharmaceuticals.

Antimicrobial and Anticancer Activities

Copolymers of Tri-O-acetyl-D-glucal and itaconic anhydride have shown promising antimicrobial and anticancer activities . This opens up new possibilities for the development of novel therapeutic agents.

Lewis Acid-Catalyzed Dimerization

Tri-O-acetyl-D-glucal is involved in the Lewis acid-catalyzed dimerization of mono- and disaccharidic per-O-acetylated glycals . This process results in di- and tetrasaccharidic O-acetylated C-glycosides .

Formation of 2,3-Enopyranosyl Cyanides

Tri-O-acetyl-D-glucal is used in the formation of 2,3-enopyranosyl cyanides through a new, mild anomeric S(N)'-acetoxy displacement with Hg(CN)(2)/HgBr(2)/TMSCN . This reaction is important in the synthesis of complex carbohydrates.

Safety And Hazards

When handling Tri-O-acetyl-D-glucal, it is advised to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Tri-O-acetyl-D-glucal has been used in various research studies and its potential applications are vast. For instance, it has been used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B , and in the synthesis of poly(lactic acid) materials through copolymerisation . It has also been used in the synthesis of ω-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides . These studies suggest that Tri-O-acetyl-D-glucal could have more potential applications in the future.

properties

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Sigma-Aldrich MSDS]
Record name Tri-O-acetyl-D-glucal
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Product Name

Tri-O-acetyl-D-glucal

CAS RN

3685-88-9, 2873-29-2
Record name 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate
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Record name Tri-O-acetyl-D-glucal
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Record name 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tri-O-acetyl-D-glucal?

A1: Tri-O-acetyl-D-glucal has the molecular formula C12H16O8 and a molecular weight of 288.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of Tri-O-acetyl-D-glucal?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, the presence of characteristic peaks in 1H NMR and 13C NMR spectra can help confirm the structure and purity of the compound. For instance, the anomeric configuration of synthesized 2-deoxy-α-glycosides can be assigned by NMR analysis of their dihydroderivatives. []

Q3: How is Tri-O-acetyl-D-glucal employed in organic synthesis?

A3: Tri-O-acetyl-D-glucal serves as a key starting material for synthesizing various carbohydrate derivatives, particularly deoxy sugars and 2,3-unsaturated glycosides. Its reactivity stems from the presence of the glycal double bond and the three acetyl protecting groups. [, , , , , , , , , , , ]

Q4: What is the Ferrier rearrangement, and how does it apply to Tri-O-acetyl-D-glucal?

A4: The Ferrier rearrangement is a key reaction involving Tri-O-acetyl-D-glucal. It involves the Lewis acid-catalyzed rearrangement of glycals, such as Tri-O-acetyl-D-glucal, to 2,3-unsaturated glycosides in the presence of alcohols or other nucleophiles. [, , , , , , , , , , , ]

Q5: Can you elaborate on the regio- and stereoselectivity observed in reactions involving Tri-O-acetyl-D-glucal?

A5: Reactions involving Tri-O-acetyl-D-glucal often exhibit high regio- and stereoselectivity. For instance, hydroformylation reactions primarily yield 2-formyl derivatives, indicating regioselectivity. Additionally, the Ferrier rearrangement frequently favors the formation of α-anomers over β-anomers, showcasing stereoselectivity. [, , ]

Q6: What are some examples of Lewis acid catalysts used in Ferrier rearrangements with Tri-O-acetyl-D-glucal?

A6: Various Lewis acids effectively catalyze the Ferrier rearrangement of Tri-O-acetyl-D-glucal. Examples include boron trifluoride diethyl etherate (BF3•OEt2), indium(III) chloride (InCl3), zinc chloride (ZnCl2), Copper(II) Triflate (Cu(OTf)2) and scandium(III) trifluoromethanesulfonate [Sc(OTf)3]. [, , , , ]

Q7: Beyond the Ferrier rearrangement, what other reactions can Tri-O-acetyl-D-glucal undergo?

A7: Apart from the Ferrier rearrangement, Tri-O-acetyl-D-glucal participates in diverse reactions, including photochemical additions with lactonitrile, [, , ] halogenation reactions, [, , ] and ring-contraction reactions with hydrogen fluoride. []

Q8: How is Tri-O-acetyl-D-glucal used in the synthesis of biologically relevant molecules?

A8: Tri-O-acetyl-D-glucal acts as a starting point for synthesizing complex natural products and biologically active compounds. It is used in the synthesis of D-allosamine derivatives, [] exo-brevicomin, [] (-)-Balanol [] and the D-, E-, F-, and I-ring parts of ciguatoxin. [] Its versatility allows for the construction of various structural motifs present in these molecules.

Q9: Has computational chemistry been applied to studying Tri-O-acetyl-D-glucal?

A11: While the abstracts don't delve into detailed computational studies, computational tools likely play a role in understanding the reaction mechanisms, transition states, and stereochemical outcomes of reactions involving Tri-O-acetyl-D-glucal, as demonstrated by the computational analysis in the reaction with triazolinediones. []

Q10: How does the structure of Tri-O-acetyl-D-glucal influence its reactivity and applications?

A12: The presence of the double bond in the glycal moiety and the three acetyl protecting groups are crucial for its reactivity and applications. The double bond enables participation in reactions like the Ferrier rearrangement and electrophilic additions. The acetyl groups serve as protecting groups, allowing for selective transformations at other positions in the molecule. Modifications to the structure, such as different protecting groups or substitutions on the ring, can significantly influence its reactivity and applications. [, , ]

Q11: What analytical methods are commonly employed to characterize and quantify Tri-O-acetyl-D-glucal?

A13: Common analytical techniques like NMR spectroscopy, mass spectrometry, and chromatography are likely employed for characterization and quantification. []

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